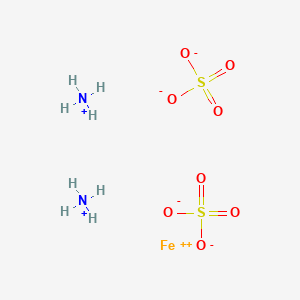
2-Pentafluorophenyl-acetamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentafluorophenyl-acetamidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds, as well as in the development of new drugs and materials. In
Wissenschaftliche Forschungsanwendungen
2-Pentafluorophenyl-acetamidine hydrochloride has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the synthesis of organic compounds. It can be used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocyclic compounds.
Another potential application of this compound is in the development of new drugs. It has been reported that 2-Pentafluorophenyl-acetamidine hydrochloride has inhibitory effects on various enzymes such as serine proteases, kinases, and matrix metalloproteinases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-Pentafluorophenyl-acetamidine hydrochloride is not well understood. However, it has been reported that this compound inhibits the activity of various enzymes by binding to their active sites. This leads to the inhibition of the enzyme's function, which results in the suppression of various physiological processes.
Biochemische Und Physiologische Effekte
2-Pentafluorophenyl-acetamidine hydrochloride has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as serine proteases, kinases, and matrix metalloproteinases. This inhibition leads to the suppression of various physiological processes such as blood clotting, cell proliferation, and extracellular matrix degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-Pentafluorophenyl-acetamidine hydrochloride is its potential application in the synthesis of organic compounds. It can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for organic chemists.
However, one of the limitations of this compound is its toxicity. It is a hazardous compound and must be handled with care. It can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it must be handled in a well-ventilated area with appropriate protective equipment.
Zukünftige Richtungen
There are several potential future directions for research on 2-Pentafluorophenyl-acetamidine hydrochloride. One of the significant future directions is the development of new drugs based on this compound. It has been reported that this compound has inhibitory effects on various enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Another potential future direction is the synthesis of new organic compounds based on 2-Pentafluorophenyl-acetamidine hydrochloride. This compound can be used as a building block in the synthesis of various organic compounds, which makes it a valuable tool for organic chemists.
Conclusion:
In conclusion, 2-Pentafluorophenyl-acetamidine hydrochloride is a valuable compound in scientific research due to its potential applications in various fields. It can be used in the synthesis of organic compounds, as well as in the development of new drugs. However, it is a hazardous compound and must be handled with care. There are several potential future directions for research on this compound, which makes it an exciting area of study for scientists.
Synthesemethoden
The synthesis of 2-Pentafluorophenyl-acetamidine hydrochloride involves the reaction of pentafluorobenzonitrile with methylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction leads to the formation of a crude product, which is then purified through recrystallization to obtain the final product in the form of a white crystalline powder.
Eigenschaften
CAS-Nummer |
139161-78-7 |
|---|---|
Produktname |
2-Pentafluorophenyl-acetamidine hydrochloride |
Molekularformel |
C8H6ClF5N2 |
Molekulargewicht |
260.59 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H |
InChI-Schlüssel |
PWEIHTLMFGYQPK-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
Synonyme |
2-Pentafluorophenyl-acetamidine HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















